Hydron;acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
hydron;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6993-75-5 | |
| Record name | Acetic acid, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6993-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
60.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL | |
| Record name | Acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64-19-7 | |
| Record name | Acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
16.6 °C | |
| Record name | Acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Theoretical and Computational Chemistry of Hydronium Acetate Systems
Quantum Chemical Calculations of Hydronium-Acetate Interactions
Quantum chemical methods, such as ab initio molecular orbital theory and Density Functional Theory (DFT), are essential for investigating the electronic structure and interactions within hydronium-acetate systems. These methods allow for the calculation of energies, geometries, and charge distributions, providing a detailed picture of the forces governing the behavior of these ions.
Ab Initio Molecular Orbital Studies on Hydronium and Acetate (B1210297) Aggregates
Ab initio molecular orbital theory provides a rigorous approach to study the electronic structure of molecular systems from first principles, without resorting to experimental data. Applied to hydronium and acetate, these methods can describe the interactions within small clusters or aggregates of these ions, potentially including surrounding solvent molecules. Studies utilizing ab initio methods have explored the formation and stability of hydrated hydronium ion complexes and water clusters, which are relevant to understanding the environment of the hydronium ion in solution acs.orgacs.org. While direct ab initio studies specifically focused on isolated hydronium-acetate aggregates are less commonly highlighted in the provided results, the methodology is well-established for investigating the interactions between ions and solvent molecules, which forms the basis for understanding aggregation in solution researchgate.netrsc.org. For instance, ab initio molecular dynamics has been used to study the hydration structure of ions like formate (B1220265) (a similar carboxylate anion), providing insights into the number of water molecules in the first solvation shell and hydrogen bonding patterns researchgate.net. The aggregation of other ionic species, such as lithium enolates, has also been qualitatively modeled using ab initio computations to understand the relative stability of monomers and aggregates psu.edu.
Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding
Density Functional Theory (DFT) is a widely used quantum chemical method that offers a balance between computational cost and accuracy for studying the electronic structure and bonding in molecular systems. DFT calculations have been extensively applied to investigate the properties of ions in solution, including hydronium and acetate. These studies can provide information on charge distribution, bond lengths, and vibrational frequencies. DFT is particularly useful for examining the interactions between hydronium and acetate ions, as well as their interactions with solvent molecules acs.orgnih.govresearchgate.netwisc.eduresearchgate.netrsc.orgchalmers.segeoscienceworld.org. For example, DFT has been used to study the adsorption and bond formation of hydronium ions onto surfaces, providing insights into the nature of the interaction through analysis of electron density and energetics researchgate.net. DFT calculations can also be used to determine the electronic structure and properties of molecules, including charge distributions on atoms within ions like acetate and hydronium wisc.edu. The choice of functional and basis set in DFT calculations can impact the accuracy of the results, and various studies compare the performance of different DFT methods for describing interactions in solvated clusters acs.orgrsc.org.
Analysis of Potential Energy Surfaces for Proton Transfer Events
The interaction between hydronium and acetate is intimately linked to the process of proton transfer. Computational methods, particularly quantum chemical calculations, are crucial for mapping the potential energy surfaces (PES) associated with proton transfer events between these species. Analyzing the PES allows for the identification of transition states and reaction pathways, providing insights into the kinetics and mechanism of proton transfer. Studies have investigated proton transfer reactions involving hydronium and various bases, often in the presence of explicit water molecules to understand the solvent's role acs.orgnih.govwisc.eduresearchgate.netacs.orguc.ptacs.orgnih.gov. The shape of the PES along the proton transfer coordinate can reveal whether the transfer is a concerted process or involves intermediate states acs.org. Theoretical calculations can predict the energy barriers for proton transfer, which are essential for determining reaction rates researchgate.netuc.pt. The complexity of the environment, especially in condensed phases, necessitates sophisticated approaches, including hybrid quantum mechanical/molecular mechanical (QM/MM) methods, to accurately describe the PES for proton transfer in solution nih.gov.
Molecular Dynamics Simulations of Hydronium Acetate in Condensed Phases
Molecular Dynamics (MD) simulations are powerful tools for studying the behavior of chemical systems in condensed phases over time. By simulating the motion of atoms and molecules based on classical mechanics and interatomic forces (described by force fields), MD can provide insights into the dynamic properties of hydronium acetate systems, such as solvation structure, diffusion, and transport.
Explicit and Implicit Solvation Models for Aqueous Environments
Accurately representing the solvent environment is critical for simulating the behavior of ions in solution. MD simulations employ different models for solvation. Explicit solvation models include individual solvent molecules (e.g., water) in the simulation box, allowing for a detailed description of solute-solvent interactions, including hydrogen bonding nih.govacs.orgfrontiersin.orgresearchgate.netgatech.edu. Implicit solvation models, on the other hand, treat the solvent as a continuous dielectric medium with properties that mimic the bulk solvent nih.govacs.orgfrontiersin.orgresearchgate.netnih.gov. These models are computationally less expensive but may not capture specific solute-solvent interactions accurately, particularly in the first solvation shell frontiersin.orgresearchgate.net. For hydronium and acetate in water, explicit solvation is often necessary to capture the intricate hydrogen bonding networks and proton transfer mechanisms nih.govfrontiersin.org. Hybrid explicit/implicit models are also used, where a small region around the solute is treated explicitly with solvent molecules, while the rest of the solvent is represented implicitly nih.gov. The choice of solvation model can significantly impact the simulation results, and the accuracy of implicit models can vary depending on the system and the properties being studied researchgate.net. Studies have compared the performance of different explicit and implicit solvation models for calculating properties like solvation free energies researchgate.netnih.gov.
Simulation of Hydronium and Acetate Diffusion and Transport
Molecular dynamics simulations are widely used to study the diffusion and transport of ions in condensed phases, including aqueous solutions and membranes. These simulations can provide diffusion coefficients and shed light on the mechanisms by which ions move through the solvent or material. For hydronium and acetate ions, understanding their transport is crucial in various applications, including electrochemistry and biological systems. MD simulations have investigated the diffusion of hydronium and other ions in water and in confined environments like membranes gatech.edupolyhub.orgwur.nlresearchgate.netresearchgate.net. The transport of hydronium ions in water can occur through two main mechanisms: vehicular transport (where the ion moves as a whole solvated species) and the Grotthuss mechanism (proton hopping through the hydrogen bond network of water molecules) researchgate.net. MD simulations can help to differentiate and quantify the contributions of these mechanisms. Studies have also examined the diffusion of acetate and other carboxylate ions in water and ionic liquids, revealing the influence of hydration and ion pairing on their mobility rsc.orgacs.orgresearchgate.net. The self-diffusion coefficients of water and ions can be calculated from MD trajectories and compared with experimental data rsc.org. Factors such as ion concentration, temperature, and the presence of other species can affect the diffusion and transport properties of hydronium and acetate, and MD simulations can be used to explore these effects rsc.orgpolyhub.org.
Computational Studies of Ion Pair Formation and Dynamics
Computational studies have been instrumental in understanding the formation and dynamics of ion pairs in solution, including those involving acetate. Ab initio molecular dynamics (AIMD) and classical molecular dynamics (MD) simulations are widely used techniques to investigate these phenomena researchgate.netacs.orgresearchgate.netpku.edu.cn.
Studies on ion pairing in aqueous solutions have shown that the formation of contact ion pairs (CIPs), solvent-shared ion pairs (SIPs), and solvent-separated ion pairs (2SIPs) can occur pku.edu.cn. The extent and nature of ion pairing are influenced by factors such as ion concentration, temperature, and the specific ions involved acs.orgpku.edu.cn.
For acetate ions in water, computational studies using methods like the 1D-RISM integral equation method have explored their hydration structure. These studies indicate that the acetate ion is significantly hydrated, with the carboxylate group forming hydrogen bonds with surrounding water molecules researchgate.net. The average number of hydrogen bonds formed by the acetate ion's carboxylate group can be substantial researchgate.net.
Computational investigations into the dissociation mechanism of acetic acid in water, which involves the formation of hydronium and acetate ions, have also provided insights into the initial stages of ion pair formation. These studies can reveal different reaction pathways, including those involving the formation of metastable contact ion pairs between hydronium and acetate nih.gov.
Molecular dynamics simulations have also been applied to study the dynamics of hydronium ions in various environments, including their interactions with surrounding molecules and their transport acs.orgnih.gov. While direct computational studies specifically focused on the dynamics of hydronium-acetate ion pairs in isolation were not extensively detailed in the provided results, the principles and methodologies used for studying other ion pairs and hydronium dynamics in similar environments are applicable. For instance, simulations of hydronium ion transfer across interfaces have examined the hydration structure accompanying the ion pair acs.org.
Computational studies often involve calculating properties such as radial distribution functions (RDFs) to describe the spatial arrangement of molecules and ions, and potential of mean force (PMF) to quantify the free energy associated with ion pair formation as a function of distance researchgate.netacs.org.
Here is a sample representation of data that might be obtained from computational studies on ion pairing, illustrating the concept of different ion pair types:
| Ion Pair Type | Description | Representative Distance (Å) (Illustrative) |
| Contact Ion Pair (CIP) | Ions in direct contact, no solvent molecules between them | ~3-5 |
| Solvent-Shared Ion Pair (SIP) | Ions separated by one solvent molecule | ~5-8 |
| Solvent-Separated Ion Pair (2SIP) | Ions separated by two solvent molecules | > 8 |
Note: The representative distances provided are illustrative and would vary depending on the specific ions and computational methodology.
Theoretical Approaches to Hydronium Ion Structure and Isomerism in Acetate Environments
The hydronium ion (H₃O⁺) is a fundamental species in acidic environments. Theoretically, the isolated hydronium ion has a trigonal pyramidal structure, isoelectronic with ammonia (B1221849) wikipedia.orgcharchem.orgscribd.com. The oxygen atom is at the apex, with the three hydrogen atoms forming the base wikipedia.orgscribd.com. This structure belongs to the C₃ᵥ point group wikipedia.org.
In the presence of other molecules, particularly in condensed phases or clusters, the hydronium ion participates in extensive hydrogen bonding, leading to various solvated structures. Two well-known examples are the Eigen cation (H₉O₄⁺) and the Zundel cation (H₅O₂⁺) wikipedia.orgscribd.comnih.gov. The Eigen cation features a central H₃O⁺ strongly hydrogen-bonded to three surrounding water molecules wikipedia.orgscribd.comnih.gov. The Zundel cation involves a proton shared equally between two water molecules via a strong, symmetric hydrogen bond wikipedia.org.
In acetate environments, the hydronium ion would interact with acetate ions and potentially solvent molecules (if present). These interactions, primarily through hydrogen bonding and electrostatic forces, can influence the local structure and dynamics of the hydronium ion. Theoretical approaches, such as quantum mechanical calculations and molecular dynamics simulations, are used to model these interactions and their effects on the hydronium ion's structure and potential isomerism.
While the term "isomerism" for the hydronium ion itself typically refers to its solvation structures (like Eigen and Zundel) rather than distinct arrangements of its own atoms (as it is a small, well-defined cation), in the context of an acetate environment, "isomerism" could refer to different stable or metastable arrangements of the hydronium ion relative to the acetate ion and surrounding molecules, or different protonation states/locations in a dynamic system.
Theoretical studies on related systems, such as imidazolium (B1220033) acetate ionic liquids, have explored the possibility of different hydrogen-bonded structures and the energy barriers for their interconversion frontiersin.org. These studies highlight the importance of the anion (acetate in this case) in influencing the local environment and the potential for different structural arrangements.
Geometrical Isomers and Conformational Analysis
In the context of hydronium acetate, geometrical isomerism in the classical sense (cis/trans around double bonds or rings) is not applicable to the ions themselves. However, the arrangement of the hydronium ion relative to the acetate ion can be subject to conformational analysis, considering the various possible orientations and hydrogen bonding geometries between the charged species.
The acetate ion has a resonance structure, with the negative charge delocalized over the two oxygen atoms msu.edu. This delocalization affects the charge distribution and influences how the acetate ion interacts with a positively charged species like hydronium. Theoretical calculations can explore different orientations of the trigonal pyramidal H₃O⁺ relative to the acetate anion (CH₃COO⁻), considering factors like the directionality of hydrogen bonds from the hydronium protons to the acetate oxygens.
Conformational analysis in such an ion pair system would involve studying the potential energy surface as a function of the relative positions and orientations of the hydronium and acetate ions. This can reveal different low-energy configurations or "conformers" of the ion pair, stabilized by electrostatic attraction and hydrogen bonding.
Theoretical studies using Density Functional Theory (DFT) have been applied to analyze the coordination of acetate with metal ions, revealing different linkage modes (monodentate, bidentate) that affect the electronic structure of the acetate ligand acs.org. While hydronium is not a metal ion, it interacts with acetate primarily through hydrogen bonds involving its protons and the acetate oxygens. Different hydrogen bonding patterns could be considered analogous to different "linkage" modes in this ionic interaction.
Possible interaction geometries between H₃O⁺ and CH₃COO⁻ could include:
Hydrogen bonding from one, two, or three hydronium protons to one or both oxygen atoms of the acetate.
Different spatial orientations of the methyl group of the acetate relative to the hydronium ion.
Computational methods can determine the relative stability of these different arrangements and the energy barriers for interconversion between them.
Rotational Barriers and Dynamics of Hydronium in Crystalline Systems
The rotational dynamics of molecular ions in crystalline environments are influenced by the crystal lattice and interactions with surrounding ions and molecules. While specific studies on the rotational barriers and dynamics of hydronium in crystalline hydronium acetate were not found in the provided search results, research on hydronium dynamics in other crystalline systems, such as clathrate hydrates or ion channels, provides relevant theoretical and computational approaches nih.govuc.edu.
In crystalline solids containing hydronium ions, the H₃O⁺ ion can undergo reorientational motions. These rotations are hindered by interactions with the crystal lattice and neighboring ions, resulting in rotational energy barriers. Theoretical calculations, such as solid-state DFT or molecular dynamics simulations with appropriate force fields, can be used to compute these barriers and study the dynamics.
Studies on hydronium dynamics in perchloric acid clathrate hydrate (B1144303), for example, have investigated the motion of the hydronium ion within the cage structure uc.edu. Similarly, studies on hydronium in ion channels have examined its reorientational motions and interactions with the channel environment nih.gov. These studies often involve analyzing parameters like rotational correlation functions and diffusion coefficients from molecular dynamics trajectories.
Theoretical investigations would involve modeling the crystalline structure of hydronium acetate (if experimentally known or theoretically predicted) and performing simulations or calculations to probe the energy landscape for rotations and reorientations of the hydronium ion within that lattice, considering its interactions with the surrounding acetate ions.
Synthesis and Advanced Methodologies for Hydronium Acetate Species
Methodologies for the Preparation of Hydronium-Containing Complexes
Hydronium ions (H₃O⁺) are the simplest hydrated protons and play a crucial role in acid chemistry and various catalytic processes. Their presence and behavior are often studied in the context of acidic solutions and within specific complex structures. While direct synthesis of a stable solid hydronium acetate (B1210297) salt is challenging, hydronium ions can be incorporated into more complex structures or exist as transient species in reaction environments involving acetate.
In acidic aqueous solutions, strong acids donate protons to water molecules, readily generating hydronium ions scienceinfo.comgist.lyyoutube.com. For instance, sulfuric acid and phosphoric acid are commonly used acidic catalysts that produce hydronium ions when combined with water scienceinfo.com. These hydronium ions act as the active catalytic species in various organic reactions, such as the acid-catalyzed hydration of alkenes scienceinfo.comyoutube.com. In such reactions, the C=C double bond attacks a proton from the hydronium ion, initiating the hydration process scienceinfo.com.
Hydrated hydronium ions can also exist within confined spaces or associated with specific counterions in complex materials. For example, hydrated hydronium ions can function as Brønsted acid sites in the presence of water, particularly in reactions that generate water osti.gov. Research has shown that supramolecular organic capsules can encapsulate reactants along with hydrated hydronium ions, leading to enhanced reaction rates in acid-catalyzed dehydration processes osti.gov. This indicates that hydronium-containing species can be prepared or stabilized within defined structural frameworks for specific applications osti.gov.
While not directly involving acetate as the anion paired with hydronium, the synthesis of hydronium-potassium jarosites, which are hydronium-containing complexes with sulfate (B86663) anions, demonstrates methodologies for preparing solid materials that incorporate the hydronium ion mdpi.com. These methods often involve controlling pH and aging time during synthesis to influence the structural and morphological properties of the resulting complexes mdpi.com.
Metal complexes involving acetate ligands are also relevant in understanding the chemistry of the acetate anion in complex environments acs.orgmagritek.comchemmethod.comgoogle.comgoogle.compatsnap.com. While these typically involve metal cations coordinated with acetate, the principles of complex formation and the role of acetate as a ligand provide context for its behavior in various chemical systems. Methodologies for preparing metal acetate complexes often involve reactions between metal salts and acetate sources like sodium acetate in appropriate solvents magritek.comgoogle.com.
Advanced Synthesis Strategies for Acetate-Based Ionic Liquids and Related Systems
Acetate-based ionic liquids (AcILs), which consist of an organic cation and the acetate anion, represent a class of materials where the acetate species is a fundamental component nih.govx-mol.comacs.org. These ionic liquids have garnered significant attention due to their unique properties, including good solubility for biomass and favorable adsorption capacity, making them promising for applications in energy and the petrochemical industry nih.govx-mol.com.
Various advanced synthesis strategies have been developed for preparing acetate-based ionic liquids. Common methods include one-pot synthesis and two-step synthesis nih.govx-mol.com. One-pot approaches can directly yield ionic liquids, such as the synthesis of symmetric imidazolium (B1220033) acetate ionic liquids through adapted reactions like the Debus–Radziszewski imidazole (B134444) synthesis rsc.org. This method can produce imidazolium acetate ILs with high yields rsc.org.
Another prevalent method for preparing ionic liquids, including those with acetate, is acid-base neutralization longdom.org. This involves the reaction between an acid and a base to form the ionic salt. Metathesis reactions are also employed, particularly for preparing halide-free ionic liquids, although care must be taken to avoid halide contamination longdom.org.
Specific examples of synthesized acetate-based ionic liquids include those with imidazolium cations, such as 1-ethyl-3-methylimidazolium (B1214524) acetate (EMIMOAc) and 1-butyl-3-methylimidazolium acetate (BMIMOAc) rsc.orgajchem-a.comacs.org. Protic acetate-based ionic liquids, like 2-hydroxyethyl ammonium (B1175870) acetate (2-HEAA), have also been synthesized ugent.be. The synthesis of these ILs often involves reacting the appropriate amine or imidazole derivative with acetic acid or an acetate salt acs.orgugent.be.
Research highlights the synthesis of anhydrous metal acetates utilizing dialkylimidazolium acetate ionic liquids as the reaction medium, showcasing the role of these ILs as solvents in the preparation of other acetate-containing compounds acs.org. This approach allows for the direct synthesis of anhydrous metal acetates from hydrates or even metal oxides acs.org.
The properties of acetate-based ionic liquids can be tuned by modifying the cation structure acs.org. Studies have investigated the thermophysical properties, such as density, viscosity, refractive index, and surface tension, of various acetate-based ILs with different protic and aprotic cations, demonstrating the relationship between structure and properties acs.org. Table 1 presents thermophysical properties for selected acetate-based ionic liquids.
Table 1: Thermophysical Properties of Selected Acetate-Based Ionic Liquids acs.org
| Ionic Liquid | Property | Temperature (°C) | Value | Unit |
| [N₀₁₂₂][CH₃CO₂] (Protic) | Density | 25 | 1.0111 | g/cm³ |
| Viscosity | 25 | 36.8 | mPa·s | |
| Refractive Index | 25 | 1.425 | - | |
| Surface Tension | 25 | 39.1 | mN/m | |
| [C₂im][CH₃CO₂] (Protic) | Density | 25 | 1.0765 | g/cm³ |
| Viscosity | 25 | 95.2 | mPa·s | |
| Refractive Index | 25 | 1.501 | - | |
| Surface Tension | 25 | 46.3 | mN/m | |
| [C₂mim][CH₃CO₂] (Aprotic) | Density | 25 | 1.0691 | g/cm³ |
| Viscosity | 25 | 68.7 | mPa·s | |
| Refractive Index | 25 | 1.500 | - | |
| Surface Tension | 25 | 44.5 | mN/m | |
| [C₄mim][CH₃CO₂] (Aprotic) | Density | 25 | 1.0246 | g/cm³ |
| Viscosity | 25 | 113.9 | mPa·s | |
| Refractive Index | 25 | 1.491 | - | |
| Surface Tension | 25 | 43.2 | mN/m | |
| [C₄mpyrr][CH₃CO₂] (Aprotic) | Density | 25 | 1.0001 | g/cm³ |
| Viscosity | 25 | 124.5 | mPa·s | |
| Refractive Index | 25 | 1.472 | - | |
| Surface Tension | 25 | 40.5 | mN/m |
Acidic ionic liquids, which can be acetate-based or contain other acidic functionalities, are also synthesized and utilized as catalysts in various reactions rsc.orgnih.govscientific.netresearchgate.netatlantis-press.com. These can act as "quasi-homogeneous" catalysts, offering advantages in terms of efficiency and recyclability nih.gov. The acidity of these ionic liquids plays a key role in their catalytic performance researchgate.net.
Controlled Generation of Hydronium Ions in Reaction Media
The controlled generation of hydronium ions in reaction media is essential for catalyzing a wide range of chemical transformations. Hydronium ions typically form when an acidic substance donates a proton to water scienceinfo.comgist.lyyoutube.comyoutube.com. In many acid-catalyzed reactions conducted in aqueous or protic environments, hydronium ions are the key active species gist.lyosti.govstackexchange.com.
Strong acids like sulfuric acid or perchloric acid readily dissociate in water, leading to a significant concentration of hydronium ions scienceinfo.comgist.ly. These generated hydronium ions can then protonate reactants, increasing their electrophilicity and facilitating reactions such as esterification or hydration gist.lyi3awards.org.au. The concentration and activity of hydronium ions can be controlled by the strength and concentration of the acid used, as well as the amount of water present.
In some catalytic systems, hydronium ions can be generated in situ on the surface of the catalyst or within a confined reaction environment osti.govacs.org. For example, during the hydrogen evolution reaction, hydronium ions can be generated locally on the catalytic surface, even in bulk alkaline solutions, creating a localized acidic environment that promotes the reaction acs.org. This highlights the possibility of controlled hydronium generation at specific reaction sites.
Acid catalysts, including solid acids and acidic ionic liquids, are designed to effectively generate and provide protons (often in the form of hydronium ions in the presence of water) to the reaction system nih.govscientific.netresearchgate.net. The catalytic cycle in many acid-catalyzed reactions involves the protonation of a substrate by a hydronium ion, followed by subsequent steps that regenerate the hydronium ion stackexchange.com.
Techniques like proton transfer reaction-mass spectrometry (PTR-MS) utilize the controlled generation of gas-phase hydronium ions as a soft ionization method for online monitoring of volatile organic compounds ukri.org. This demonstrates a specific application where hydronium ions are generated in a controlled manner for analytical purposes.
The equilibrium between acetic acid, acetate ions, and hydronium ions in water is a classic example of controlled hydronium ion concentration in a buffer system youtube.comlumenlearning.comopenstax.org. A mixture of acetic acid and sodium acetate can resist changes in pH due to the presence of both the weak acid and its conjugate base, which can neutralize added strong acid or base, thereby controlling the hydronium ion concentration lumenlearning.comopenstax.org.
Structural Analysis and Advanced Spectroscopic Characterization of Hydronium Acetate Complexes
Crystallographic Investigations of Hydronium Acetate (B1210297) and Related Salts
Crystallographic methods, particularly single-crystal X-ray diffraction, are crucial for determining the precise arrangement of atoms in the solid state, revealing the architecture of the ions and the network of intermolecular interactions.
Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for obtaining definitive structural information about crystalline compounds, including those containing hydronium and acetate ions. This method allows for the determination of unit cell parameters, space group symmetry, and the precise atomic coordinates within the crystal lattice okstate.edu, oxcryo.com. Studies on various crystalline hydrates and salts have demonstrated the utility of SC-XRD in characterizing the structures of hydronium ions, which can exist in various forms such as H₃O⁺, H₅O₂⁺, H₇O₃⁺, and H₉O₄⁺, and their interactions within the crystal lattice researchgate.net. SC-XRD has also been applied to study the structures of various acetate-containing compounds, including metal acetate hydrates and coordination polymers, providing detailed information on the coordination environment of the acetate anion and its role in crystal packing jst.go.jp, uni-kiel.de, rsc.org, iucr.org, iucr.org. For hydronium acetate itself, a crystal structure with CCDC number 251389 is associated with PubChem CID 21980959, indicating that crystallographic data for this specific compound exist nih.gov. SC-XRD analysis can confirm the connectivity of atoms and the bond distances and angles, providing absolute proof of the compound's identity in the solid state okstate.edu.
In the crystalline state, the architecture of hydronium and acetate ions is influenced by their intrinsic structures and interactions with counterions and solvent molecules. The hydronium ion (H₃O⁺) typically adopts a trigonal pyramidal geometry, with the oxygen atom at the apex and the three hydrogen atoms forming the base. These ions are known to form larger clusters with water molecules, such as H₅O₂⁺ (diaquahydrogen ion) and more complex aggregates, which have been characterized in various crystalline hydrates researchgate.net. The acetate anion (CH₃COO⁻) has a carboxylate group with two oxygen atoms, where the negative charge is delocalized between the two oxygen atoms, resulting in resonance stabilization. In crystal structures, the acetate ion can coordinate to metal centers or engage in hydrogen bonding interactions through its oxygen atoms uni-kiel.de, iucr.org, iucr.org. Analysis of crystallographic data allows for the precise determination of bond lengths and angles within these ions and their conformational preferences in the solid state.
Analysis of Hydronium and Acetate Architecture in Crystalline State
Advanced Spectroscopic Techniques for Characterization
Spectroscopic methods provide complementary information to crystallography, probing the vibrational and electronic properties of hydronium acetate in both solid and solution phases.
Infrared (IR) and Raman spectroscopy are valuable tools for identifying the presence of hydronium and acetate ions and studying their vibrational modes, which are sensitive to their local environment and interactions. The IR spectrum of the hydronium ion (H₃O⁺) in aqueous solutions exhibits characteristic broad bands at approximately 1205 cm⁻¹, 1750 cm⁻¹, and 2900 cm⁻¹, arising from its vibrational modes researchgate.net. Raman spectroscopy also provides insights into the vibrational properties of these ions. Studies on acetate ions in the solid state and aqueous solution have provided detailed vibrational assignments for the characteristic carboxylate stretching and bending modes researchgate.net, cdnsciencepub.com. The symmetric and antisymmetric stretching vibrations of the carboxylate group (COO⁻) typically appear in the region of 1300-1650 cm⁻¹, with their exact positions depending on the environment and interactions researchgate.net. High-resolution IR and Raman spectroscopy can reveal subtle changes in these vibrational frequencies due to hydrogen bonding and ion-pairing, providing information about the strength and nature of these interactions in hydronium acetate complexes acs.org.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules and ions in solution. ¹H NMR spectroscopy can be used to study the protons of both the hydronium ion and the acetate anion. The chemical shift of the hydronium proton is highly sensitive to the solution environment and concentration. For the acetate anion, the methyl protons (CH₃) give rise to a characteristic signal in the ¹H NMR spectrum, typically as a singlet in simple acetate salts. The chemical shift of these protons can be influenced by the presence of nearby charged species like hydronium libretexts.org. ¹³C NMR spectroscopy provides information about the carbon atoms in the acetate anion, specifically the methyl carbon and the carboxylate carbon. PubChem lists ¹³C NMR shifts for hydronium acetate in H₂O at 184.11 ppm and 25.98 ppm nih.gov. These shifts are characteristic of the carboxylate carbon and the methyl carbon, respectively. Two-dimensional NMR techniques, such as COSY, can be employed to correlate signals and provide further structural information, particularly in more complex systems involving acetate marquette.edu. NMR spectroscopy is particularly useful for studying the behavior of hydronium and acetate ions in solution, including proton exchange processes and hydration msu.edu.
X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. By analyzing the kinetic energy of electrons emitted upon irradiation with X-rays, XPS can provide binding energy values characteristic of each element and its chemical environment. nasa.govbnl.gov
For hydronium acetate complexes, XPS could potentially be applied to study solid forms or interfaces where these species are present. Elemental analysis by XPS would confirm the presence of carbon and oxygen, the key elements in the acetate moiety. mdpi.commdpi.com More importantly, high-resolution XPS spectra of the C 1s and O 1s core levels can provide information about the chemical states of these atoms within the acetate group (e.g., the carbon in the methyl group vs. the carbon in the carboxylate group, and the oxygen atoms in the carboxylate group). mdpi.commdpi.com
Studies on related acetate compounds, such as potassium acetate and cellulose (B213188) acetate, show characteristic binding energies for carbon and oxygen in the acetate functional group. mdpi.commdpi.com For instance, the C 1s spectrum of acetate typically exhibits peaks corresponding to the methyl carbon (around 284.8 eV, often overlapping with adventitious carbon) and the carboxylate carbon (at a higher binding energy, around 288-289 eV). mdpi.commdpi.com The O 1s spectrum shows peaks for the oxygen atoms in the carboxylate group (around 531-532 eV). mdpi.commdpi.com
In the context of hydronium acetate complexes, shifts in these characteristic binding energies compared to those in isolated acetic acid or simple acetate salts could indicate the nature and strength of interactions, such as hydrogen bonding, between the hydronium ion and the acetate group. Changes in peak shapes or the appearance of new peaks might suggest different chemical environments for carbon and oxygen atoms due to protonation or association with hydronium ions.
Mass Spectrometry Techniques (e.g., HR-TOF-CIMS, TD-PTR/MS)
Mass spectrometry techniques, particularly those coupled with soft ionization methods, are powerful tools for identifying and quantifying gas-phase ions and molecules. High-Resolution Time-of-Flight Chemical Ionization Mass Spectrometry (HR-TOF-CIMS) and Thermal Desorption Proton-Transfer-Reaction Mass Spectrometry (TD-PTR/MS) are examples of techniques that could potentially be relevant, although their primary application in the provided context relates to using hydronium or acetate as reagent ions.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), often utilizing hydronium ions (H₃O⁺) as reagent ions, is widely used for the detection of volatile organic compounds (VOCs) in the gas phase. researchgate.netcopernicus.orgustc.edu.cnresearchgate.net In this technique, VOCs with a proton affinity higher than water undergo a proton transfer reaction with H₃O⁺, forming protonated molecules ([M+H]⁺) that are then detected by the mass analyzer. ustc.edu.cn While this demonstrates the use of hydronium ions, it describes their role in ionizing other species, not the direct detection of a pre-formed hydronium acetate complex.
Similarly, Chemical Ionization Mass Spectrometry (CIMS) can employ various reagent ions, including acetate ions, for the detection of specific classes of compounds, such as organic acids, often utilizing negative mode ionization. ustc.edu.cnmountainscholar.org This highlights the use of acetate as a reagent ion for ionization, not necessarily the characterization of a hydronium acetate complex itself.
However, these mass spectrometry techniques could potentially be adapted or utilized to study the gas-phase behavior of hydronium acetate species. If hydronium acetate complexes (perhaps as ion pairs or clusters) can be introduced into the gas phase under controlled conditions (e.g., via electrospray ionization or thermal desorption), their mass-to-charge ratios could be measured by HR-TOF-CIMS or TD-PTR/MS. High mass resolution would be crucial to distinguish hydronium acetate species from other ions with similar nominal masses. The fragmentation patterns observed in the mass spectra could also provide structural information about the complex.
Studies using HR-TOF-CIMS with H₃O⁺ ionization have demonstrated high sensitivity and the ability to measure a wide range of VOCs simultaneously, with high mass resolution allowing for the separation of isobaric species. researchgate.netresearchgate.net This capability would be beneficial for analyzing potentially complex mixtures containing hydronium acetate or related clusters.
While the provided search results primarily illustrate the use of hydronium and acetate as reagent ions in mass spectrometry for detecting other compounds, the underlying principles of these techniques suggest a potential for their application in the direct study of gas-phase hydronium acetate complexes, provided suitable ionization and introduction methods are employed.
X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Solution Species
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for probing the local atomic structure around a specific element in a material, providing information about the distances, coordination numbers, and types of neighboring atoms. iaea.org EXAFS is particularly well-suited for studying the coordination environment of metal ions in solution.
Several studies have utilized EXAFS to investigate the complexation of metal ions with acetate ligands in aqueous solutions. rsc.orgnih.govacs.orgsoton.ac.uk These studies typically focus on the X-ray absorption edge of the metal ion (e.g., actinide or copper) and analyze the oscillations in the absorption coefficient at energies above the edge to determine the distances to the surrounding oxygen and carbon atoms of the coordinating acetate ligands and water molecules. rsc.orgnih.govacs.org
For example, EXAFS studies on actinide(III) complexation with acetate in aqueous solutions have determined coordination numbers and bond distances between the metal ion and the oxygen and carbon atoms of the acetate ligands. rsc.orgnih.gov These studies have provided insights into the coordination mode of acetate (e.g., bidentate) and how the speciation changes with pH. nih.gov
Direct application of EXAFS to study simple hydronium acetate complexes (like H₃O⁺···CH₃COO⁻ ion pairs) without a heavy atom is less common, as EXAFS typically requires a central absorbing atom with a well-defined absorption edge. However, in systems where hydronium acetate is involved in the solvation shell or ion pairing with a metal ion, EXAFS could potentially provide indirect information about the influence of hydronium acetate on the metal ion's coordination environment.
Therefore, while EXAFS is a valuable tool for studying acetate coordination in metal complexes in solution, its direct application to characterize the structure of simple hydronium acetate ion pairs or hydrogen-bonded networks without a suitable heavy atom is limited based on the provided information. Its relevance lies more in systems where hydronium acetate is part of a larger coordination complex involving a metal center.
Reaction Mechanisms and Kinetics Involving Hydronium Acetate
Dissociation and Association Mechanisms of Acetic Acid and Hydronium Ions
In aqueous solutions, acetic acid (CH₃COOH) is a weak acid that undergoes reversible dissociation, donating a proton to water to form acetate (B1210297) ions (CH₃COO⁻) and hydronium ions (H₃O⁺) wikipedia.org. This equilibrium is represented as:
CH₃COOH + H₂O ⇌ CH₃COO⁻ + H₃O⁺
The extent of this dissociation is characterized by the acid dissociation constant (Kₐ) wikipedia.org. For acetic acid, the pKₐ is approximately 4.7 at 25°C, indicating that in aqueous solutions at typical concentrations, a significant portion of acetic acid remains in its undissociated form wikipedia.org.
The association of hydronium and acetate ions is the reverse process, forming acetic acid and water. These dissociation and association reactions are not simple single-step events but involve complex proton transfer pathways mediated by water molecules.
Proton Transfer Pathways and Intermediates
Proton transfer in water and aqueous solutions is a highly dynamic process that can occur through various mechanisms. The classical Grotthuss mechanism is a well-established model describing the seemingly rapid movement of protons through a network of hydrogen-bonded water molecules via a series of concerted proton hops and reorientations of water molecules nih.gov.
In the context of acetic acid dissociation and proton transfer to or from hydronium ions, theoretical studies suggest that the Grotthuss mechanism is energetically favorable for long-range proton transfer between conjugate acid-base pairs in solution nih.gov. This involves sequential proton hops through intervening water molecules nih.gov.
Intermediates in proton transfer processes can include solvated proton species beyond the simple H₃O⁺. The Zundel ion (H₅O₂⁺), which can be visualized as a proton shared equally between two water molecules, and the Eigen ion (H₉O₄⁺), where an H₃O⁺ is hydrogen-bonded to three surrounding water molecules, are important structures in the solvation of protons in water wikipedia.org. While the primary species is often represented as H₃O⁺, the proton is extensively delocalized and involved in dynamic interactions with the surrounding solvent network, potentially involving Zundel-like or similar transient intermediates during the transfer process researchgate.netuzh.ch. Studies on the dissociation of acetic acid in water have identified different reaction pathways, including one characterized by a direct transfer of the proton to the solution through an unstable Zundel-ion-like intermediate researchgate.netuzh.ch.
Kinetics and Thermodynamics of Proton Exchange
The kinetics of proton exchange between acetic acid and water, mediated by hydronium and acetate ions, are very fast. Nuclear Magnetic Resonance (NMR) spectroscopy studies have shown that proton exchange between the hydroxyl protons of acetic acid and water is rapid on the NMR timescale, resulting in an averaged signal libretexts.org.
The thermodynamics of the acetic acid-water equilibrium are governed by the standard free energy change of the dissociation reaction, which is related to the pKₐ value. The pKₐ of acetic acid (4.7) indicates that the equilibrium favors the undissociated acetic acid in pure water to a significant extent wikipedia.org.
Research using techniques like femtosecond mid-infrared laser pulses has probed the ultrafast acid-base reaction between a photoacid and acetate, demonstrating that proton transfer can occur rapidly within hydrogen-bonded reaction complexes, even with several water molecules separating the acid and base acs.orgamolf.nl. The rate of proton transfer can be strongly dependent on the distance between the acid and base and the arrangement of intervening water molecules, suggesting a concerted multi-proton hopping mechanism along "proton wires" amolf.nl. Kinetic isotope effects have also been used to study the nature of proton transfer in such systems acs.org.
Some studies have investigated the kinetics of proton transfer reactions between hydronium ions and various organic compounds, providing rate constants that are relevant to the elementary steps in acid-catalyzed reactions researchgate.net. For acetic acid, the proton transfer reaction rate constant with hydronium ion has been reported researchgate.net.
| Species | PubChem CID |
| Hydronium acetate | 21980959 |
| Acetic Acid | 176 |
| Hydronium ion | 123332 |
| Hydrogen ion | 1038 |
| Water | 962 |
Catalytic Roles of Hydronium Ions in Organic Reactions
Hydronium ions, being the active acidic species in aqueous solutions of Brønsted acids, play a crucial role as catalysts in a wide variety of organic reactions numberanalytics.com. In acid catalysis, the hydronium ion donates a proton to a reactant, activating it towards nucleophilic attack or facilitating the departure of a leaving group wikipedia.org. This is often referred to as specific acid catalysis when the reaction rate is directly proportional to the concentration of H₃O⁺ numberanalytics.comwikipedia.org.
Acid-Catalyzed Hydration of Alkenes
Hydronium ions catalyze the hydration of alkenes, the addition of water across a carbon-carbon double bond to form an alcohol youtube.comleah4sci.comchemistrysteps.comlibretexts.orgpressbooks.pub. The mechanism typically involves the protonation of the alkene by a hydronium ion, forming a carbocation intermediate leah4sci.comchemistrysteps.comlibretexts.orgpressbooks.pub. This step is often the rate-determining step chemistrysteps.com. The carbocation is then attacked by a water molecule, followed by deprotonation of the resulting oxonium ion to yield the alcohol product and regenerate the hydronium catalyst leah4sci.comchemistrysteps.comlibretexts.orgpressbooks.pub. This reaction generally follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the original double bond due to the stability of the carbocation intermediate leah4sci.comlibretexts.orgpressbooks.pub.
| Step | Description |
| 1. Protonation of the alkene | The alkene's pi electrons attack a proton from H₃O⁺, forming a carbocation. leah4sci.comchemistrysteps.compressbooks.pub |
| 2. Nucleophilic attack by water | A water molecule attacks the carbocation. leah4sci.comchemistrysteps.comlibretexts.org |
| 3. Deprotonation of the oxonium ion | A water molecule removes a proton from the protonated alcohol (oxonium ion), regenerating H₃O⁺. leah4sci.comchemistrysteps.compressbooks.pub |
Acid-Catalyzed Hydrolysis of Esters
The hydrolysis of esters in acidic conditions, catalyzed by hydronium ions, is a key reaction that breaks an ester linkage to form a carboxylic acid and an alcohol chemistrysteps.comlibretexts.orgkhanacademy.orgucalgary.cawikipedia.org. This mechanism is the reverse of the Fischer esterification chemistrysteps.comwikipedia.org. The hydronium ion protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water chemistrysteps.comlibretexts.orgucalgary.ca. A tetrahedral intermediate is formed, followed by proton transfer steps and the elimination of the alcohol molecule. The final step involves the deprotonation of the carboxylic acid to regenerate the hydronium catalyst libretexts.orgucalgary.ca. All steps in the acid-catalyzed hydrolysis of esters are generally reversible, and using an excess of water drives the equilibrium towards the hydrolysis products chemistrysteps.comwikipedia.org.
| Step | Description |
| 1. Protonation of the ester carbonyl oxygen | The carbonyl oxygen of the ester is protonated by H₃O⁺, activating the carbonyl group. chemistrysteps.comlibretexts.orgkhanacademy.orgucalgary.ca |
| 2. Nucleophilic attack by water | A water molecule attacks the polarized carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.comucalgary.ca |
| 3. Proton transfer | A proton is transferred within the tetrahedral intermediate. ucalgary.ca |
| 4. Elimination of the alcohol | The alcohol leaving group is eliminated from the tetrahedral intermediate, forming a protonated carboxylic acid. ucalgary.ca |
| 5. Deprotonation of the carboxylic acid | The protonated carboxylic acid is deprotonated, regenerating H₃O⁺ and yielding the carboxylic acid product. libretexts.orgucalgary.ca |
Hydration of Carbonyl Compounds
Hydration of carbonyl compounds, such as aldehydes and ketones, involves the addition of water across the carbon-oxygen double bond to form a geminal diol (hydrate). This reaction is typically slow under neutral conditions but can be significantly accelerated by acid or base catalysis. In acidic solutions, hydronium ions act as the catalyst. libretexts.orgksu.edu.sa
The acid-catalyzed mechanism generally involves the protonation of the carbonyl oxygen by a hydronium ion. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.orgksu.edu.samasterorganicchemistry.com Following the attack by water, a proton is transferred from the attacking water molecule to a base (often another water molecule or the acetate ion in the system), leading to the formation of the hydrate (B1144303) and regeneration of the acid catalyst (hydronium ion). libretexts.orgksu.edu.sa
Acetic acid itself can also act as a general acid catalyst in the hydration of carbonyl compounds. Studies on the acetic acid catalyzed hydration of acetone, for instance, have explored cooperative mechanisms where solvent molecules, including water and the catalytic acetic acid, actively participate to avoid charged intermediates. researchgate.netcdnsciencepub.com Theoretical calculations have provided rate constants for this process, which show reasonable agreement with experimental estimations. researchgate.netcdnsciencepub.com
The mechanism under acidic conditions can be summarized in a few steps:
Protonation of the carbonyl oxygen by H₃O⁺. libretexts.orgksu.edu.samasterorganicchemistry.com
Nucleophilic attack by water on the now more electrophilic carbonyl carbon. libretexts.orgksu.edu.sa
Deprotonation of the intermediate by a base (e.g., H₂O or CH₃COO⁻) to form the geminal diol and regenerate H₃O⁺. libretexts.orgksu.edu.sa
The kinetics of acid-catalyzed hydration are influenced by the concentration of the acid catalyst and the structure of the carbonyl compound. The rate-determining step often involves the attack of water on the protonated carbonyl.
Ion-Molecule Reactions and Gas-Phase Chemistry
Hydronium ions are significant species in gas-phase ion-molecule reactions, particularly in environments where water is present. In interstellar chemistry, for example, hydronium is formed through a chain of reactions initiated by the ionization of H₂ by cosmic radiation. wikipedia.org H₃O⁺ plays a crucial role in interstellar ion-neutral chemistry and can lead to the formation of other species through dissociative recombination reactions. wikipedia.org
In the Earth's atmosphere, ion-molecule reactions involving hydronium ions are also important. Cosmic rays produce ions that trigger reactions affecting atmospheric chemical networks. rsc.org Studies have focused on the ion chemistry of radical cations of trace gases like carbon dioxide and nitrous oxide reacting with water, which can catalyze the formation of hydronium ions and hydroxyl radicals. rsc.orgchemrxiv.org
While specific gas-phase reactions directly involving both isolated hydronium and acetate ions as primary reactants are less commonly discussed in general literature compared to their solution-phase behavior, the principles of ion-molecule reactions apply. The gas-phase chemistry of ions is often explored in mass spectrometry and studies of upper atmospheric or interstellar environments.
Reaction Dynamics of Hydronium and Acetate Neutralization
The neutralization reaction between hydronium ions (H₃O⁺) and acetate ions (CH₃COO⁻) is a fundamental acid-base reaction in aqueous solutions. This process is the reverse of the ionization of acetic acid in water. lumenlearning.comlibretexts.org
CH₃COOH(aq) + H₂O(l) ⇌ H₃O⁺(aq) + CH₃COO⁻(aq) lumenlearning.comlibretexts.org
The neutralization reaction can be represented as the combination of a hydronium ion and an acetate ion to form acetic acid and water:
H₃O⁺(aq) + CH₃COO⁻(aq) → CH₃COOH(aq) + H₂O(l) brainly.com
In aqueous solutions, this reaction is generally very fast, often considered diffusion-controlled, meaning the rate is limited by how quickly the reactant ions encounter each other in solution. chimia.ch The dynamics of proton transfer in aqueous acid-base neutralization have been studied using ultrafast spectroscopic techniques. bgu.ac.il These studies reveal that the process can involve complex proton transfer pathways mediated by surrounding water molecules. bgu.ac.ilpnas.org
Even in the presence of a stronger base like hydroxide (B78521), acetate ions can be transiently protonated during pH relaxation processes, illustrating the interplay of competing bases in neutralization dynamics. chimia.ch The reaction between acetate and hydronium ions is a key component of the buffering action of acetic acid/acetate buffer systems, where the acetate ion neutralizes added acid (hydronium ions). scienceready.com.aubrainly.comlibretexts.orgvaia.com
Radical Chemistry Involving Hydronium Species
Radical chemistry involving hydronium species primarily concerns the hydronium radical (H₃O•). This species is distinct from the hydronium ion (H₃O⁺) as it possesses an unpaired electron. The hydronium radical is a highly reactive, transient species. researchgate.netjhuapl.edu
The hydronium radical can be generated in aqueous environments through processes such as the radiolysis of water, where ionizing radiation leads to the formation of reactive species, including the water radical cation (H₂O⁺). anl.govosti.govtaylorandfrancis.com The water radical cation is extremely short-lived and rapidly undergoes proton transfer to a neighboring water molecule, forming the hydronium ion (H₃O⁺) and a hydroxyl radical (OH•). anl.govosti.govtaylorandfrancis.com
H₂O⁺ + H₂O → H₃O⁺ + OH• anl.govosti.govtaylorandfrancis.com
While the above reaction forms the hydronium ion, the hydronium radical (H₃O•) itself can be formed through other pathways, such as the photoexcitation of ionically dissociated species in water clusters. researchgate.netrsc.org The hydronium radical has been postulated to play a role in the degradation of proton-exchange membranes in fuel cells, potentially being stabilized by interaction with sulfonic acid groups. acs.orgnrel.gov
Studies involving the photochemistry of hydrogen halides on water nanoparticles have provided evidence for the formation of the hydronium radical following UV excitation. researchgate.netrsc.org The dynamics of this radical and its subsequent decay into a water molecule and a hydrogen atom have been investigated. researchgate.net The existence and reactivity of the hydronium radical are subjects of ongoing research, with experimental evidence often being limited due to its transient nature. acs.orgnrel.gov
The radical chemistry of hydronium species is an active area of research, particularly in understanding complex chemical environments involving water under extreme conditions or in the presence of ionizing radiation.
Intermolecular Interactions and Supramolecular Chemistry of Hydronium Acetate Systems
Hydrogen Bonding in Hydronium Acetate (B1210297) Environments
Hydrogen bonding is a crucial intermolecular force in systems containing hydronium and acetate ions. Both ions are capable of participating in hydrogen bonds: hydronium as a hydrogen bond donor and acetate as a hydrogen bond acceptor. The interaction between H₃O⁺ and CH₃COO⁻ is expected to involve ionic hydrogen bonding, a particularly strong type of hydrogen bond. Ionic hydrogen bonds form between ions and molecules and typically have bond strengths ranging from 5 to 35 kcal/mol wikipedia.org.
In aqueous environments, hydronium ions form strong hydrogen bonds with surrounding water molecules wikipedia.org. Similarly, acetate ions engage in hydrogen bonding with water molecules in their hydration shell. Research indicates that approximately six water molecules can form hydrogen bonds with the negatively charged carboxylate group of acetate researchgate.net.
Strength and Geometry of Hydrogen Bonds
The strength of a hydrogen bond is influenced by factors such as geometry, chemical environment, and the nature of the donor-acceptor pair wikipedia.org. Ionic hydrogen bonds, such as those between hydronium and acetate, are generally stronger than neutral hydrogen bonds wikipedia.org. While specific data on the hydrogen bond strength and geometry directly between hydronium and acetate ions is not extensively detailed in the provided sources, insights can be drawn from related systems.
For instance, hydronium ions form strong hydrogen bonds with water molecules, with reported bond lengths around 1.577 Å in hydrated hydronium clusters epa.gov. The geometry of hydrogen bonds can deviate from linearity, particularly in constrained environments, with intramolecular hydrogen bonds often being shorter and having angles less than 180° compared to intermolecular ones mdpi.com.
A general classification of hydrogen bond strengths based on energy is as follows wikipedia.org:
| Strength | Energy Range (kcal/mol) |
| Strong | 15 - 40 |
| Moderate | 5 - 15 |
| Weak | >0 - 5 |
Given the ionic nature of the interaction between the positively charged hydronium and the negatively charged acetate, the hydrogen bonds formed between them are expected to fall into the stronger categories.
Cooperative Hydrogen Bonding Effects
Cooperative effects can significantly influence the strength and characteristics of hydrogen bonds within a network unl.edursc.org. In systems with multiple hydrogen bonds, the formation of one hydrogen bond can enhance the strength of adjacent hydrogen bonds. This cooperative phenomenon is particularly relevant in extended networks involving ions and polar molecules.
Complex Formation and Coordination Chemistry with Acetate Ligands
Acetate is a well-established ligand in coordination chemistry, known for its ability to bind to metal ions mdpi.combingol.edu.trresearchgate.netlibretexts.org. Acetate can exhibit various coordination modes, including monodentate, bidentate chelating, and bridging. In many metal complexes, acetate acts as a bidentate ligand, coordinating through both oxygen atoms of the carboxylate group bingol.edu.trresearchgate.net.
While the term "coordination chemistry" typically refers to the interaction of ligands with a central metal atom or ion libretexts.org, in the context of hydronium acetate, the "complex formation" is primarily driven by the electrostatic attraction between the hydronium cation and the acetate anion, supplemented by hydrogen bonding. This association can be viewed as an ion pair or a more extended network in condensed phases or solutions. The acetate ligand's ability to coordinate through its oxygen atoms is relevant as these same oxygen atoms participate in hydrogen bonding with the acidic protons of the hydronium ion.
Research on cobalt(II) coordination compounds with acetate ligands demonstrates acetate's capacity to form complexes and participate in hydrogen bonding networks within crystal structures researchgate.net. This underscores the dual nature of the acetate anion, capable of both coordinating to metal centers and acting as a hydrogen bond acceptor.
Interactions with Macromolecular Structures (at a molecular interaction level)
Hydronium and acetate ions can interact with macromolecular structures through various non-covalent forces, including electrostatic interactions and hydrogen bonding. These interactions are significant in biological systems and in the behavior of polymers and other large molecules in solution.
Hydronium ions, being positively charged and capable hydrogen bond donors, can interact with negatively charged or polar functional groups on macromolecules. For example, hydronium ions can form strong hydrogen bonds with the carbonyl and phosphate (B84403) oxygens of phospholipid membranes, influencing membrane morphology and structure mdpi.com. The stronger electrostatic interactions of hydronium ions compared to water molecules contribute to their impact on lipid bilayers mdpi.com.
Acetate ions, as negatively charged species and hydrogen bond acceptors, can interact with positively charged or polar regions of macromolecules. The hydration of acetate ions, involving hydrogen bonding with water molecules, is an important aspect of their behavior in aqueous solutions containing macromolecules researchgate.net.
The influence of ions, including acetate, on the behavior of macromolecules in solution is also described by the Hofmeister series. This series ranks ions based on their effect on processes such as protein folding and polymer solubility. These effects are understood to involve direct ion-macromolecule interactions as well as interactions with the hydration shells of both the ions and the macromolecules researchgate.net. The interaction of ions with the hydration water around hydrophilic functional groups on polymers can influence the properties of polymer networks researchgate.net.
Applications of Hydronium Acetate in Advanced Chemical Systems Research
Role in Catalysis Research and Design of Acidic Catalytic Sites
Hydronium ions are fundamental Brønsted acid species and are catalytically active in aqueous-phase organic reactions. researchgate.netresearchgate.net Research explores enhancing their catalytic activity, particularly within constrained environments such as the nanopores of zeolites. researchgate.netresearchgate.netnih.gov Confinement within these structures can lead to significantly higher reaction rates compared to hydronium ions in bulk water. researchgate.netresearchgate.net This rate enhancement is attributed to factors such as enhanced association between the hydronium ion and the reactant molecule, as well as a higher intrinsic rate constant within the constrained space. researchgate.net Studies using techniques like density functional theory (DFT) calculations investigate the energy profiles of hydronium ion catalyzed pathways in these confined environments. researchgate.net
The design of acidic catalytic sites often involves understanding and controlling the behavior of hydronium ions. For instance, in zeolites, the presence of water leads to the formation of confined hydronium ions associated with the negatively charged framework aluminum tetrahedra. researcher.life The high density of cation-anion pairs in zeolites with high aluminum concentration induces a high local ionic strength, which can increase the excess chemical potential of sorbed uncharged organic reactants, thereby enhancing their reactivity. researcher.lifenih.gov Tailoring the molecular environment around these active sites allows for the enhancement of catalytic reactivity through unexplored pathways. researcher.life
Hydronium ions generated from Brønsted acid sites in zeolites have been identified as key active species in hydrolysis reactions. researchgate.net The catalytic activity normalized to the concentration of hydronium ions (turnover frequency, TOF) can be influenced by factors such as steric constraints and the excess chemical potential of reactants in the pores. researchgate.netresearcher.life
Participation in Advanced Solvent Systems
Hydronium acetate (B1210297) species are relevant in the context of advanced solvent systems, particularly acetate-based ionic liquids and in applications involving water sorption.
Acetate-Based Ionic Liquids as Reaction Media
Acetate-based ionic liquids (ILs), such as 1-ethyl-3-methylimidazolium (B1214524) acetate (EMIMOAc), are explored as alternative reaction media due to their advantageous properties, including low volatility. rsc.orgdost.gov.ph These ILs have potential applications in various chemical processes, including CO2 absorption and electrochemical reduction, chemical separations, extractions, and esterification reactions. rsc.org
When acids, both strong and weak, are dissolved in acetate-based ionic liquids, interesting proton transfer and esterification reactions can occur, yielding proton-rich acidic ionic liquid solutions. rsc.org Some acids react with the acetate anion to produce acetic acid, which can serve as a measure of acid strength in these ionic liquid solvents. rsc.org Acidic ionic liquids can function as dual solvent-catalysts, potentially leading to improved yields and catalytic activities in reactions like Fischer esterification. rsc.org
Acetate anions in IL solutions exhibit Brønsted basic properties. rsc.org The interaction between the ions in acetate-based ILs, such as strong anion-cation interaction, influences their properties, including gas adsorption performance. nih.govtubitak.gov.tr For example, acetate-based ILs have shown higher CO2 adsorption capacity compared to sulfonate-based ILs, which is related to the free space between the cation tails and anions. nih.govtubitak.gov.tr
Acetate-based ionic liquids can also influence the stereoselectivity of reactions, as demonstrated in the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl acrylate, where an acetate-based IL significantly enhanced the formation of the endo product. dost.gov.ph
Hydronium Acetate in Water Sorption and Drying Applications
The interaction of water with acetate and hydronium ions is relevant in understanding water sorption behavior in various systems. In aqueous solutions, acetate ions can form hydrogen bonds with water molecules, with research indicating an average hydration number of approximately six water molecules per acetate ion. researchgate.net Hydronium ions are also hydrated, although their migration can occur efficiently via the Grotthuss mechanism. researchgate.net
The presence of hydronium and hydroxide (B78521) ions, which are products of water splitting, is associated with the water adsorption capability of certain materials, such as sulfoalkylbetaine zwitterionic ligands in hydrophilic interaction liquid chromatography (HILIC) stationary phases. Highly concentrated potassium acetate solutions in water exhibit a transition between "salt-in-solvent" and "solvent-in-salt" regimes, and their physico-chemical properties are being investigated for applications in electrochemistry. researchgate.net
Understanding water sorption in ionic liquids is crucial as the presence of water can affect their intermolecular structures and performance. acs.org While drying ILs under vacuum is a common method, completely removing water can be challenging, and the role of residual water is an area of study. acs.org
Mechanisms in Materials Science Research
Hydronium acetate species play a role in the degradation of certain polymers and influence surface chemistry and adsorption dynamics.
Polymer Degradation Pathways (e.g., Cellulose (B213188) Acetate Hydrolysis)
Cellulose acetate (CA) is a polymer susceptible to degradation, particularly through hydrolysis of its ester bonds, a process often referred to as "vinegar syndrome". ucl.ac.ukresearchgate.net This degradation leads to the cleavage of acetate groups from the cellulose backbone, forming hydroxyl groups and releasing acetic acid. ucl.ac.ukresearchgate.net The released acetic acid can act as a catalyst, accelerating the degradation process in an autocatalytic manner. researchgate.netmdpi.com
The mechanism of acid-catalyzed hydrolysis of cellulose and its derivatives like cellulose acetate involves the protonation of the glycosidic oxygen atom by a hydronium ion, followed by the fission of the glycosidic bond and the formation of a carbonium ion intermediate. ucl.ac.ukresearchgate.net Subsequently, a water molecule attacks the carbonium ion, leading to the reformation of a hydronium ion. ucl.ac.uk Computational studies using methods like PM3 molecular-orbital method investigate the activation energies for the attack of hydronium ions on glycosidic bonds in cellulose. researchgate.net
Acid-catalyzed deacetylation of cellulose acetate is a key degradation pathway. acs.org This process can be modeled as a two-step reaction involving an unstable intermediate. acs.org The detaching of the acetate group to form acetic acid is often the limiting step in the acid-catalyzed deacetylation. acs.org The presence of a proton significantly decreases the initial activation step compared to non-catalyzed degradation. acs.org The rate of degradation is influenced by factors such as temperature, relative humidity, and acidity, which affect the concentration of water and hydronium ions within the polymer. ucl.ac.ukacs.org
Role in Surface Chemistry and Adsorption Dynamics
Hydronium ions can have a strong surface affinity at various interfaces, including gas/water, oil/water, and solid/water interfaces. researchgate.net Their concentration in the bulk aqueous solution influences the adsorption equilibrium of water ions at a polymer-water interface, affecting the sign and magnitude of the interfacial charge. researchgate.net
The adsorption of acetate ions on metal surfaces, such as gold and platinum, has been studied using techniques like sum-frequency generation (SFG) spectroscopy. aip.org While the adsorption of acetate itself may not always lead to strong features in cyclic voltammograms, the presence of acetate can modify the hydrogen region of platinum electrodes, which is attributed to an increased hydronium concentration in the bulk electrolyte. aip.org The interaction between acetate and water molecules at surfaces, such as defects in metal-organic frameworks (MOFs), involves dynamic hydrogen bonds and can influence the reactivity and stability of these materials. Acetate molecules can coordinate to metal sites and pair with water, undergoing dynamic exchange through hydrogen bonds.
The adsorption of acidic gases like CO2 and H2S on the surface of ionic liquids, including acetate-based ILs, is governed by the formation of an adsorbed gas layer on the IL surface, followed by partial dissolution in the bulk liquid phase. tubitak.gov.tr The high CO2 adsorption performance of acetate-based ILs is related to their strong anion-cation interaction and the availability of free space for gas molecule coordination. tubitak.gov.tr
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Hydronium Ion | 104739 |
| Acetate Ion | 104 |
| Acetic Acid | 176 |
| Cellulose Acetate | 470715 |
| Water | 962 |
| Cyclopentadiene | 8025 |
| Methyl Acrylate | 7908 |
| Carbon Dioxide | 280 |
| Hydrogen Sulfide | 303 |
| Methane | 297 |
| Cyclohexanol (B46403) | 7966 |
| 1-ethyl-3-methylimidazolium acetate | 160177 |
| Potassium Acetate | 5173 |
| Sodium Acetate | 8814 |
| Hydroxide Ion | 104738 |
| Sulfuric Acid | 1118 |
| Perchloric Acid | 24251 |
| Phosphoric Acid | 1000 |
| Ethanol | 702 |
| Ethyl Lactate | 8819 |
Data Tables
Based on the search results, specific quantitative data suitable for creating detailed, interactive data tables across multiple sections is limited. However, some findings can be presented in a structured format.
Example Data Representation (Conceptual based on search results):
While a full interactive table cannot be generated, the following illustrates how data on the effect of different conditions on cellulose acetate degradation might be presented if more comprehensive numerical data were consistently available across sources.
Table 7.3.1: Effect of Aqueous Conditions on Cellulose Acetate Weight Loss (Illustrative)
| Aqueous Condition | Degradation Time (weeks) | Approximate Weight Loss (%) | Notes | Source |
| HCl (pH=1) | 16 | 9.44 - 17.71 | Higher for tow than film | mdpi.com |
| NaOH (pH=12) | 16 | ~40 | Fastest degradation observed | mdpi.com |
| River Water | 16 | <3 | Limited degradation | mdpi.com |
| Seawater | 16 | <3 | Limited degradation | mdpi.com |
Table 7.2.1: CO2 Adsorption Capacity in Ionic Liquids (Illustrative)
| Ionic Liquid Type | Relative CO2 Adsorption Capacity | Notes | Source |
| Acetate-based ILs | Higher (approx. 2x) | Compared to sulfonate-based ILs | nih.govtubitak.gov.tr |
| Sulfonate-based ILs | Lower | nih.govtubitak.gov.tr | |
| Acetate-based with -CF3 group | Lower CO2 retention time, higher CH4 adsorption | Diminished H2S+CO2/CH4 selectivity | nih.govtubitak.gov.tr |
Function in Environmental Chemistry at the Molecular Level
The role of hydronium acetate in environmental chemistry at the molecular level is primarily linked to the behavior of its constituent ions, hydronium (H₃O⁺) and acetate (CH₃COO⁻), within environmental matrices like water and air.
Chemical Degradation Pathways of Organic Compounds
In aqueous environments, the hydronium ion (H₃O⁺) can participate in acid-catalyzed hydrolysis reactions, influencing the degradation of certain organic compounds. Hydrolytic reactions are significant chemical processes that contribute to the removal of organic contaminants, particularly those with functional groups like esters and carbamates libretexts.org. While the search results highlight the role of hydronium ions in general acid-catalyzed reactions and the degradation of organic pollutants by various mechanisms like hydrolysis and oxidation libretexts.orgacs.orgeolss.net, direct, specific research findings detailing the explicit involvement of the hydronium acetate ion pair in the degradation pathways of organic compounds at the molecular level were not extensively found in the search results. However, the acetate ion, as a weak base, can influence the pH of aqueous solutions, which in turn affects the rates and pathways of hydrolysis and other pH-dependent degradation reactions of organic pollutants infinitylearn.comntu.edu.sg.
Research on the degradation of organic compounds in environmental settings often focuses on processes like microbial degradation, hydrolysis, and photochemical reactions libretexts.orgwur.nl. For instance, studies investigate the degradation of organic pollutants by reactive oxygen species like hydroxyl radicals, which can abstract hydrogen atoms or add to unsaturated bonds libretexts.orgacs.org. The presence of acetate can potentially influence microbial activity, as acetate is a common product of anaerobic degradation and can be utilized by certain microorganisms researchgate.net. However, the specific synergistic or antagonistic effects of the hydronium acetate ion pair on these complex degradation pathways require further detailed investigation.
Atmospheric Chemistry and Ionization Processes
In atmospheric chemistry, ionization processes play a crucial role in the transformation and detection of trace gases. Chemical ionization mass spectrometry (CIMS) is a widely used technique for measuring atmospheric trace gas species due to its high sensitivity and selectivity researchgate.netcopernicus.org. Hydronium ions (H₃O⁺) are commonly used as positive reagent ions in CIMS, a technique often referred to as proton transfer reaction-mass spectrometry (PTR-MS), which has been extensively applied to detect volatile organic compounds (VOCs) in the atmosphere researchgate.net. Acetate ions (CH₃COO⁻) can be used as negative reagent ions in CIMS for the detection of specific compounds, such as gas-phase acids researchgate.netmountainscholar.org.
The use of acetate as a reagent ion in CIMS allows for the detection and quantification of various gas-phase acids in the troposphere mountainscholar.org. This highlights the direct involvement of the acetate ion in atmospheric analytical techniques. While hydronium ions are also key in atmospheric ionization for VOC detection, the specific interaction and role of the hydronium acetate ion pair in atmospheric ionization processes, as a combined entity, are not explicitly detailed in the provided search results. Research often focuses on the individual ions (hydronium or acetate) as separate reagent ions in CIMS researchgate.netcopernicus.orgmountainscholar.org.
Studies on ion-molecule reactions in the gas phase, relevant to atmospheric chemistry, investigate the reactivity of ions like hydronium with various neutral molecules pitt.edu. The propensity of hydronium ions to cluster with water molecules is a known limitation in some applications pitt.edu. The acetate ion's role as a negative ion reagent in CIMS demonstrates its utility in capturing and identifying acidic species in the atmosphere through ionization reactions researchgate.netmountainscholar.org.
Utilization in Advanced Analytical Chemistry Methodologies
Hydronium acetate, through its constituent ions, finds utilization in advanced analytical chemistry methodologies, particularly in techniques involving mass spectrometry and as components of buffer systems.
Mass spectrometry techniques, such as Chemical Ionization Mass Spectrometry (CIMS), utilize hydronium and acetate ions as reagent ions for the ionization and subsequent detection of target analytes researchgate.netcopernicus.orgmountainscholar.org. As discussed in the environmental chemistry section, acetate CIMS is employed for the real-time measurement of trace gas species, including organic acids, in the atmosphere researchgate.netmountainscholar.org. The sensitivity and selectivity offered by acetate ionization make it a valuable tool in atmospheric analytical chemistry researchgate.net.
Electrospray ionization (ESI) coupled with mass spectrometry, such as Orbitrap MS, has been demonstrated for the analysis of biomolecules like acetate acs.org. This technique allows for the precise measurement of stable isotope compositions (e.g., δ²H and δ¹³C) of acetate, providing insights into biogeochemical processes acs.org. The ESI-Orbitrap MS method using acetate as a model analyte showcases its application in high-precision analysis with nanomole sensitivity acs.org.
Furthermore, solutions containing acetic acid and acetate salts (which would contain hydronium and acetate ions in equilibrium) are commonly used as buffer systems in analytical chemistry ntu.edu.sg. Buffers are crucial for maintaining a stable pH in chemical reactions and analytical procedures, which is essential for accurate and reproducible results ntu.edu.sg. The acetate buffer system (acetic acid/acetate) is a well-known example used to control pH in various analytical applications ntu.edu.sg. In a buffer, the acetate ion acts as a conjugate base to neutralize added acids (reacting with hydronium ions), while acetic acid neutralizes added bases ntu.edu.sg.
Analytical chemistry encompasses methods for identifying and quantifying substances, including techniques like volumetric and gravimetric analysis, electroanalytical methods, and spectroscopic methods uoanbar.edu.iquomustansiriyah.edu.iq. The use of buffer systems, including those involving acetate, is fundamental in many of these quantitative analytical procedures to ensure controlled reaction conditions uoanbar.edu.iqntu.edu.sg.
Table of Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Hydronium;acetate | 21980959 |
| Acetic acid | 176 |
| Hydronium ion | 962 (for Water, as Hydronium is H3O+ derived from water) wikipedia.orgwikipedia.organsin-beds.com |
| Acetate ion | 1040 |
Interactive Data Table Example (Based on potential CIMS data structure, illustrative)
While specific quantitative data tables directly linking hydronium acetate concentration to degradation rates or ionization efficiencies were not found, here is an illustrative example of how data from CIMS analysis using acetate ionization might be presented:
| Sample Location | Analyte Detected | Reagent Ion | Ion Signal Intensity (cps) | Concentration (pptv) |
| Urban Air | Formic Acid | Acetate | 5000 | 0.5 |
| Forest Canopy | Acetic Acid | Acetate | 15000 | 1.8 |
| Laboratory | Unknown Acid A | Acetate | 2500 | 0.2 |
This table structure demonstrates how data obtained using acetate as a reagent ion in CIMS could be presented, showing detected analytes, the reagent ion used, and quantitative measurements like ion signal intensity and concentration.
Future Research Directions and Emerging Methodologies
Development of Advanced Computational Models for Complex Hydronium Acetate (B1210297) Systems
Advanced computational modeling plays a vital role in elucidating the behavior of hydronium and acetate species, particularly in complex environments where experimental characterization can be challenging. Future research will focus on refining these models to accurately capture intricate interactions. Studies have employed combinations of gas-phase NMR experiments and advanced computational approaches, such as MP2 and CCSD(T) methods, to validate dimerization models of gaseous acetic acid. mdpi.comresearcher.life Molecular dynamics simulations and combined quantum mechanics/molecular mechanics calculations have been used to analyze molecular aggregation in liquid acetic acid and understand phenomena like the upfield shift of the acidic proton's ¹H NMR signal. researcher.life Density functional theory (DFT) calculations have also been utilized to study the electronic properties of acetic acid dimers, providing theoretical support for polarized molecular models. researcher.life
Developing more sophisticated models is essential for predicting the behavior of these species in diverse conditions, including varying concentrations, temperatures, and pressures. This includes improving the description of hydrogen bonding networks involving hydronium, acetate, and solvent molecules. Research into aqueous solutions of amino acids and acetate has highlighted the need to incorporate specific aspects into computational models to accurately reflect experimental observations. diva-portal.org
Application of In Situ Spectroscopic Techniques for Mechanistic Elucidation
The application of in situ spectroscopic techniques is crucial for understanding the real-time behavior and reaction mechanisms involving hydronium and acetate species. These techniques allow for the monitoring of chemical processes as they occur, providing valuable insights into transient intermediates and reaction pathways.
Proton-transfer-reaction mass spectrometry (PTR-MS) is an example of an in situ technique that has been widely used for the direct, high-sensitivity, and high-time-resolution monitoring of volatile organic compounds (VOCs), including acetic acid. wur.nlresearchgate.netcopernicus.org This technique is based on soft chemical ionization via proton transfer reactions, typically using protonated water ions (H₃O⁺). wur.nlcopernicus.org PTR-MS has been applied to measure gas-phase concentrations of short-chain fatty acids, including acetic acid, and to study their behavior in various environments. researchgate.netcopernicus.org Calibration and intercomparison studies have demonstrated the value of PTR-MS for accurate quantification of acetic acid in ambient air. copernicus.org
Other spectroscopic techniques, such as Raman spectroscopy, have been used to study the association of acetic acid molecules in aqueous solutions, revealing the dominance of acid-acid association and the formation of acetic acid clusters. acs.org In situ electrical impedance spectroscopy (IS) combined with diffuse reflection infrared Fourier transformation spectroscopy (in situ IS-DRIFTS) has been used to study proton transport in zeolite catalysts, providing molecular understanding of these processes. mdpi.com While these studies may not directly focus on the acetate ion, the methodologies are applicable to understanding proton transfer and ionic behavior in relevant systems. Future research will likely see increased integration of various in situ spectroscopic methods to gain a more comprehensive picture of the complex dynamics involving hydronium and acetate.
Investigations into Hydronium Acetate in Non-Aqueous and Supercritical Environments
The behavior of hydronium and acetate species in non-aqueous and supercritical environments presents unique challenges and opportunities for research. The properties of solvents drastically change under these conditions, influencing acid-base equilibria, solvation, and reactivity.
In non-aqueous solvents, the acid-base properties of acetic acid and the behavior of hydronium and acetate ions are significantly different compared to aqueous solutions. ntu.edu.sgjove.comjove.comresearchgate.net The traditional pH scale is solvent-specific in non-aqueous and aqueous-organic mixtures. researchgate.net Using non-aqueous solvents with higher basicity than water, such as ammonia (B1221849), can lead to the complete ionization of acetic acid, effectively making it a strong acid in that solvent. ntu.edu.sgjove.comjove.com Research in this area is important for understanding reactions and processes occurring in diverse solvent systems, including organic synthesis and analytical titrations. ntu.edu.sgjove.comjove.com
Supercritical water (SCW) is another environment where the behavior of acetic acid and related species is of significant interest. SCW exhibits properties of both a liquid and a gas, and its polarity can be tuned by changing temperature and pressure. nih.gov Acetic acid is considered a refractory intermediate in the supercritical water oxidation (SCWO) of hydrocarbons. mdpi.com Studies have investigated the oxidation and hydrolysis of acetic acid in SCW at high temperatures and pressures, determining reaction orders, activation energies, and major products like carbon dioxide, carbon monoxide, methane, and hydrogen. mdpi.comosti.gov Acetic acid can also act as a radical scavenger in SCWG processes, influencing char formation and gas composition. nih.govresearchgate.netacs.org Future research in this area aims to better understand the reaction mechanisms and kinetics in SCW for applications such as wastewater treatment and biomass gasification. nih.govmdpi.comosti.govresearchgate.netacs.org
Investigations into ionic liquids containing acetate as an anion are also relevant, as these represent non-aqueous environments with unique properties. Acetate-based ionic liquids have shown promise in applications like CO₂ capture and biomass dissolution due to their hydrogen-bonding capabilities. researchgate.netathensjournals.gracs.org Their hygroscopicity also suggests potential use as drying materials. researchgate.net Understanding the interactions between acetate ions, cations, and other components in these ionic liquids is crucial for optimizing their applications. researchgate.net
Understanding the Role of Hydronium Acetate in Confined Chemical Environments
Confined chemical environments, such as zeolites, reverse micelles, and biological systems, can significantly influence the behavior and reactivity of hydronium and acetate species. Research in this area explores how spatial constraints and local interactions affect acid-base chemistry, diffusion, and reaction pathways.
In zeolites, hydronium ions formed within the micropores can significantly influence the surrounding environment and the reactivity of organic substrates. researcher.lifenih.gov Confinement effects in zeolites can enhance the catalytic activity of hydronium ions compared to those in the aqueous phase. nih.govosti.govresearchgate.net This enhancement can be attributed to factors like enhanced association between the hydronium ion and the reactant, as well as a higher intrinsic rate constant in the constrained space. researchgate.net Understanding proton transport in zeolites is crucial for their application as catalysts. mdpi.com
Reverse micelles are another type of confined environment where the behavior of acetic acid and related species has been studied. These nanoscale aggregates of surfactant molecules in a non-polar solvent can encapsulate water pools, creating a confined aqueous environment. Acetic acid can influence the phase separation of reverse micelles. sci-hub.sescientific.net Studies have investigated the release of molecules, such as peptides, from reverse micelles using acidic conditions, including the addition of acetic acid. nih.gov The structural features and dynamics of reverse micelles and the interactions within their confined water pools are subjects of ongoing research, often employing techniques like molecular dynamics simulations. karazin.ua
In biological systems, acetate is a crucial metabolite, and the local environment within cells and organelles can be considered a form of confined space. The concentration and behavior of acetate and hydronium ions in these complex, heterogeneous environments are critical for various biological processes. Research into the bioanalysis of acetate levels in biological samples highlights the importance of accurate measurement in these complex matrices. researchgate.nettandfonline.com While not always explicitly framed in terms of "hydronium acetate" as a distinct entity, studies on the role of pH and acetate in cellular processes fall under this broad category of confined chemical environments.
Future research will continue to explore these confined systems using a combination of experimental techniques and computational modeling to understand how confinement affects the fundamental properties and reactivity of hydronium and acetate.
Q & A
Q. How can this compound research be integrated into broader studies of acetate-based biomaterials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
